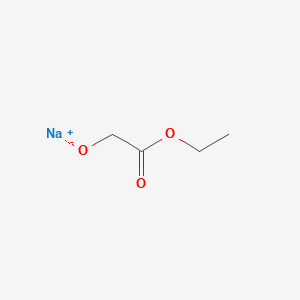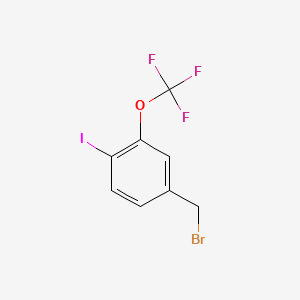
4-Iodo-3-(trifluoromethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrF3IO It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzyl bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-Iodo-3-(trifluoromethoxy)toluene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and iodine compounds.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-(trifluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Polymerization Reactions: It can undergo Friedel-Crafts polymerization in the presence of aluminum chloride to form polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Iodo-3-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as peptides or proteins, through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzyl bromide in chemical reactions involves the activation of the benzyl bromide moiety. This activation facilitates nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, enhancing its reactivity in certain reactions .
Comparison with Similar Compounds
Comparison: 4-Iodo-3-(trifluoromethoxy)benzyl bromide is unique due to the specific positioning of the iodine and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications.
Properties
Molecular Formula |
C8H5BrF3IO |
|---|---|
Molecular Weight |
380.93 g/mol |
IUPAC Name |
4-(bromomethyl)-1-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c9-4-5-1-2-6(13)7(3-5)14-8(10,11)12/h1-3H,4H2 |
InChI Key |
XOFDESNVPFMCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
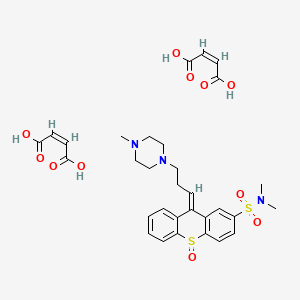
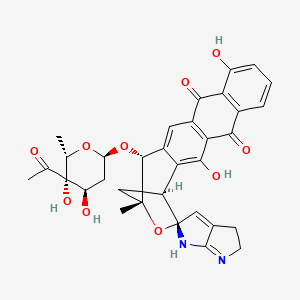
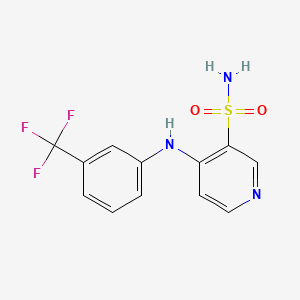
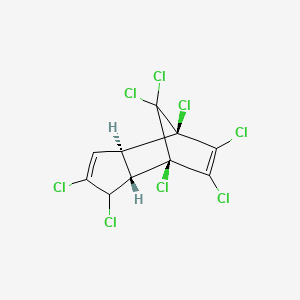
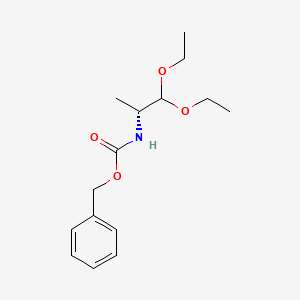

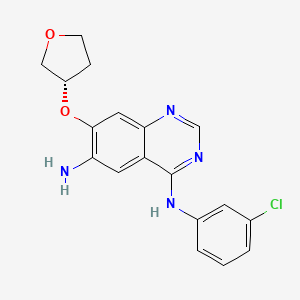
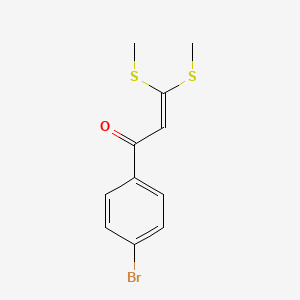
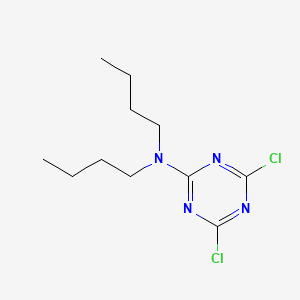
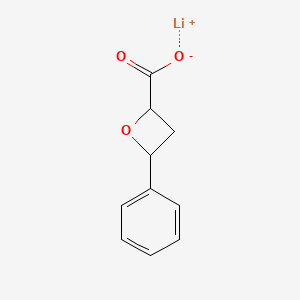
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
